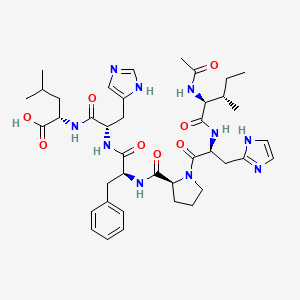

Ac-Ile-his-pro-phe-his-leu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with multiple functional groups, including amide, imidazole, and phenyl groups. It is likely to be a peptide or a peptide-like molecule, given the presence of multiple amide bonds.

Synthetic Routes and Reaction Conditions:

- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions to form amide bonds, and purification steps.

- Common reagents used in peptide synthesis include carbodiimides (e.g., dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide), and protecting groups (e.g., tert-butyloxycarbonyl).

Industrial Production Methods:

- Industrial production may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and complexity of the molecule.

- SPPS is often preferred for its efficiency and ability to automate the synthesis process.

Types of Reactions:

Oxidation: The imidazole and phenyl groups may undergo oxidation under specific conditions.

Reduction: Amide bonds are generally stable, but reduction can occur under strong reducing conditions.

Substitution: Functional groups such as imidazole can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

- The products will depend on the specific reactions and conditions used. For example, oxidation of the imidazole group may yield imidazolone derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

Ac-Ile-His-Pro-Phe-His-Leu serves as a vital building block in peptide synthesis. This process is crucial for developing new therapeutic agents and understanding biological mechanisms.

Applications:

- Drug Development: Used to create peptide-based drugs which offer enhanced specificity and reduced side effects compared to traditional small molecule drugs .

- Biotechnology: Plays a significant role in producing recombinant proteins, improving yield and stability essential for pharmaceutical manufacturing .

Drug Development

Mechanisms:

The compound is instrumental in designing drugs that target specific biological pathways. Its structure allows it to mimic natural substrates, facilitating the development of targeted therapies.

Case Studies:

- Angiotensinogen Studies: Research indicates that the His-Pro-Phe motif in angiotensinogen is critical for substrate specificity in renin cleavage, highlighting the relevance of this compound in cardiovascular research .

- Dipeptidyl Peptidase IV Inhibition: Peptides similar to this compound have been studied for their inhibitory effects on DPP-IV, which is important for glycemic regulation .

Diagnostics

Innovations:

this compound is utilized in developing diagnostic tools such as biosensors that detect specific biomolecules, improving disease detection methods.

Example:

- Biosensor Development: The compound's ability to bind selectively to target molecules enhances the sensitivity of diagnostic assays, allowing for early disease detection .

Research on Protein Interactions

Importance:

Understanding protein-protein interactions is fundamental for elucidating cellular processes and disease mechanisms. This compound aids researchers in studying these interactions.

Findings:

- Renin-Angiotensin System: The interactions involving angiotensinogen and renin can be modeled using this compound, providing insights into hypertension and related disorders .

Biotechnology Applications

Production Enhancements:

In biotechnology, this compound enhances the production of recombinant proteins by stabilizing them during synthesis.

Data Table: Applications in Biotechnology

| Application | Description | Impact on Production |

|---|---|---|

| Recombinant Proteins | Enhances yield and stability | Increased efficiency |

| Drug Formulation | Serves as a model for drug design | Improved bioavailability |

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:

Biological Context: It may interact with specific enzymes or receptors, influencing biochemical pathways.

Chemical Context: It may act as a catalyst or intermediate in chemical reactions.

Comparaison Avec Des Composés Similaires

- Other peptides or peptide-like molecules with similar functional groups.

- Compounds such as Ac-Ile-his-pro-phe-his-leu analogs with slight modifications in the side chains or functional groups.

Uniqueness:

- The specific arrangement of functional groups and the overall structure may confer unique properties, such as specific binding affinities or reactivity.

Propriétés

Numéro CAS |

121521-00-4 |

|---|---|

Formule moléculaire |

C40H56N10O8 |

Poids moléculaire |

804.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1 |

Clé InChI |

OCPDFWVOTXYQBC-BKKYOMMVSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

121521-00-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

IXPFHL |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-Ile-His-Pro-Phe-His-Leu AG 85-12 AG-85-12 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.